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Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic compound featuring both a
carboxylic acid and a boronic acid group positioned ortho to each other on a benzene ring. This
unique structural arrangement imparts versatile chemical properties, making it a valuable
building block in organic synthesis, medicinal chemistry, and materials science. This technical
guide provides a comprehensive overview of 2-CPBA and its corresponding anhydride, the
trimeric boroxine. It covers the compound's chemical and physical properties, synthesis, and
key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a
sensing moiety. This document is intended to serve as a detailed resource for researchers and
professionals in the field of drug development and chemical research.

Chemical and Physical Properties

2-Carboxyphenylboronic acid is a white to off-white crystalline solid.[1] Its dual functional
groups allow for hydrogen bonding, rendering it soluble in polar solvents such as water and
alcohols.[2] The commercial product often contains varying amounts of its anhydride, a trimeric
boroxine.[3][4]

Table 1: Physicochemical Properties of 2-Carboxyphenylboronic Acid
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Property Value Reference(s)
CAS Number 149105-19-1 [2]
Molecular Formula C7H7BO4 [2]
Molecular Weight 165.94 g/mol [2]
White to off-white crystalline
Appearance [5]
powder
Melting Point 162 °C [5]

pKal (carboxylic acid): ~3-4
pKa (estimated), pKa2 (boronic [61[7]
acid): ~8-9 (estimated)

N Soluble in polar solvents like
Solubility [2]
water and alcohols.

Note on pKa values: Specific experimentally determined pKa values for 2-
carboxyphenylboronic acid are not readily available in the surveyed literature. The provided
values are estimations based on the known pKa of benzoic acid and the general pKa range of
arylboronic acids. The ortho-substitution is known to affect acidity due to steric and electronic
effects, making direct correlation with isomers challenging.[6][7]

Note on Solubility: While qualitatively described as soluble in polar solvents, specific
quantitative solubility data (e.g., in g/100 mL at a given temperature) for 2-
carboxyphenylboronic acid in various solvents is not extensively reported in the available
literature.

Anhydride Form: Trimeric Boroxine

In the solid state and in non-aqueous solutions, 2-carboxyphenylboronic acid can exist in
equilibrium with its cyclic anhydride, a six-membered ring composed of alternating boron and
oxygen atoms known as a boroxine. This trimer is formed through the intermolecular
dehydration of three molecules of the boronic acid. The presence of this anhydride is common
in commercial samples of 2-CPBA.[3][4]
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The equilibrium between the monomeric acid and the trimeric boroxine is reversible and
influenced by the presence of water. In aqueous environments, the equilibrium shifts towards
the monomeric boronic acid form.

Caption: Equilibrium between 2-Carboxyphenylboronic Acid and its Trimeric Boroxine
Anhydride.

Experimental Protocol: Synthesis of Boronic Anhydrides
(General Procedure)

The formation of boroxines from boronic acids is typically achieved through dehydration.[5]

Materials:

Arylboronic acid

A suitable solvent (e.g., toluene)

Dean-Stark apparatus

Heating mantle

Condenser

Procedure:

e Dissolve the arylboronic acid in the solvent in a round-bottom flask equipped with a Dean-
Stark apparatus and a condenser.

o Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark
trap.

e Continue refluxing until no more water is collected.
e Cool the reaction mixture to room temperature.

» Remove the solvent under reduced pressure to yield the boroxine.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b115381?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0068
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of 2-Carboxyphenylboronic Acid

A practical synthesis of 2-carboxyphenylboronic acid involves the oxidation of 2-tolylboronic
acid using potassium permanganate in an agueous basic solution.

Experimental Protocol: Synthesis of 2-
Carboxyphenylboronic Acid

Materials:

2-Tolylboronic acid

e Potassium permanganate (KMnQOa)

e Sodium hydroxide (NaOH)

o Concentrated hydrochloric acid (HCI)

o Deionized water

o Celite

e Round-bottom flask

o Magnetic stirrer and stir bar

» Heating mantle with temperature control

e |ce bath

Buchner funnel and filter paper
Procedure:

» Dissolve 2-tolylboronic acid in an agueous solution of sodium hydroxide in a round-bottom
flask.

» Heat the solution to 50 °C with stirring.
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Prepare a solution of potassium permanganate in water.

Add the potassium permanganate solution portion-wise to the heated 2-tolylboronic acid
solution over a period of one hour, maintaining the temperature at 50 °C. The solution will
turn green.

After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional
three hours.

Cool the reaction mixture to 0 °C in an ice bath.
Carefully adjust the pH of the solution to 8 with concentrated hydrochloric acid.

Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO2)
precipitate.

Further acidify the filtrate to pH 2 with concentrated hydrochloric acid at 0 °C to precipitate
the 2-carboxyphenylboronic acid.

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
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Caption: Workflow for the Synthesis of 2-Carboxyphenylboronic Acid.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential techniques for the structural elucidation and purity
assessment of 2-carboxyphenylboronic acid. The following table provides expected chemical
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shifts for 2-CPBA in DMSO-ds, based on data for the analogous 3-carboxyphenylboronic acid.
[8]

Table 2: Predicted *H and *3C NMR Spectral Data for 2-Carboxyphenylboronic Acid in
DMSO-de

Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

H ~13.0 (broad s) Singlet -COOH

~8.2 (broad s) Singlet -B(OH)2

~7.5-8.3 (m) Multiplet Aromatic protons

13C ~168 Singlet C=0

~128-138 Multiplets Aromatic carbons

~135 (broad) Singlet C-B

Note: The chemical shift of the carbon attached to the boron atom is often broad and may be
difficult to observe directly.[8]

Experimental Protocol: NMR Data Acquisition

Instrumentation:
o High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Accurately weigh 5-10 mg of the boronic acid derivative for *H NMR or 20-50 mg for 3C
NMR into a clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Gently agitate the tube to ensure complete dissolution.

Data Acquisition:
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Lock the spectrometer's field frequency onto the deuterium signal of DMSO-ds.

Optimize the magnetic field homogeneity by shimming.

Acquire the spectra using standard pulse programs.

Reference the spectra to the residual solvent peak of DMSO-ds (& = 2.50 ppm for 1H and 6 =
39.52 ppm for 13C).[9]

Crystal Structure

While a definitive single-crystal X-ray structure of 2-carboxyphenylboronic acid is not readily
available in the surveyed literature, studies on its isomers, such as 4-carboxyphenylboronic
acid, reveal extensive hydrogen bonding networks in the solid state.[10] The molecules
typically form dimers through hydrogen bonding between the carboxylic acid groups, and these
dimers are further connected through hydrogen bonds involving the boronic acid moieties.

Applications in Drug Development and Research
Suzuki-Miyaura Cross-Coupling Reactions

2-Carboxyphenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone
of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic
compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition
of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic
acid to the palladium center, and reductive elimination to form the new C-C bond and
regenerate the Pd(0) catalyst.
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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-
Carboxyphenylboronic Acid with an Aryl Halide
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Materials:

2-Carboxyphenylboronic acid

o Aryl halide (e.qg., 4-bromoanisole)

o Palladium catalyst (e.g., Pd(PPhs)a)

e Base (e.g., K2CO3)

e Solvent system (e.g., toluene/ethanol/water)
e Round-bottom flask

o Magnetic stirrer and stir bar

» Reflux condenser

e Inert atmosphere (e.g., nitrogen or argon)
Procedure:

e To a round-bottom flask, add the aryl halide (1.0 equivalent), 2-carboxyphenylboronic acid
(1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3
equivalents).

o Purge the flask with an inert gas.
o Add the degassed solvent system.

» Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the
reaction progress by TLC or GC.

 After completion, cool the reaction to room temperature.

o Perform an aqueous work-up: dilute with an organic solvent, wash with water and brine, and
dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

» Filter and concentrate the organic layer under reduced pressure.
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 Purify the crude product by flash column chromatography or recrystallization.

Chemical Sensors

The boronic acid moiety of 2-CPBA can reversibly bind with 1,2- and 1,3-diols, a property that
is widely exploited in the development of chemical sensors, particularly for saccharides like
glucose.[11] This interaction forms a cyclic boronate ester. When coupled with a signaling
mechanism, such as a change in fluorescence or an electrochemical response, this binding
event can be used for the quantitative detection of the target diol.

The mechanism of glucose sensing by phenylboronic acid involves the reversible formation of
a boronate ester with the diol functionalities of the glucose molecule. This binding event can be
transduced into a measurable signal.

Phenylboronic Acid .

( (PBA) ) (Glucose (DIO|))
Reversible Binding
Boronate Ester
Complex

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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